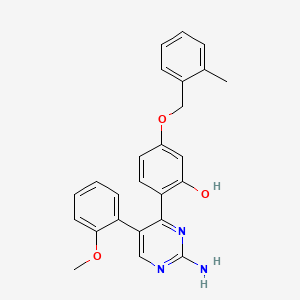

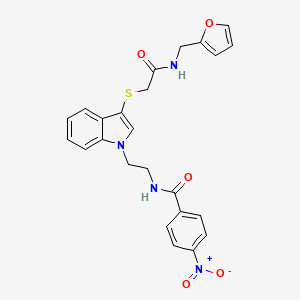

![molecular formula C15H18N4O3S B2658468 2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897474-70-3](/img/structure/B2658468.png)

2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details would require a thorough review of the specific synthetic pathway used.Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has identified compounds structurally related to 2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one exhibiting significant anti-inflammatory activities. For example, synthesized derivatives demonstrated considerable in-vitro and in-vivo anti-inflammatory effects. Compounds AR-45a and AR-55a showed maximum in-vitro anti-inflammatory activity, offering protection levels of 65% and 68% respectively at 200 μ/mL. These findings suggest potential therapeutic applications in managing inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).

Antidepressant Potential

Compounds derived from this compound have been evaluated for their potential antidepressant effects. Specifically, derivatives showing dual action at 5-HT(1A) serotonin receptors and serotonin transporter indicate new possibilities for antidepressant drugs. This research opens avenues for the development of treatments addressing depression with compounds offering both receptor affinity and reuptake inhibition capabilities (Silanes et al., 2004).

Antileishmanial Activity

Investigations into the antileishmanial properties of this compound related compounds have yielded promising results. Novel thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized and showed significant activity against the promastigote and amastigote forms of Leishmania major. These findings highlight the potential of these compounds in developing treatments for leishmaniasis, with one compound exhibiting exceptionally low toxicity and high selectivity index (Tahghighi et al., 2011).

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal properties of derivatives of this compound. These compounds have demonstrated significant activity against a range of bacterial and fungal pathogens, suggesting their potential application in treating various infectious diseases. The synthesized piperazine derivatives showed noteworthy antibacterial and antifungal activities against organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans (Suryavanshi & Rathore, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As a research compound, it is not intended for human or veterinary use.

Orientations Futures

The future directions for this compound could involve further exploration of its potential anti-inflammatory properties, as suggested by studies on similar compounds . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Propriétés

IUPAC Name |

2-methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10(2)14(20)17-5-7-18(8-6-17)15-16-12-4-3-11(19(21)22)9-13(12)23-15/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWPNSSZCBFQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

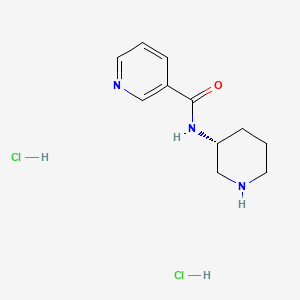

![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)

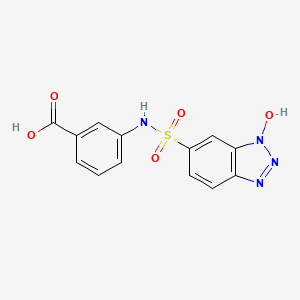

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

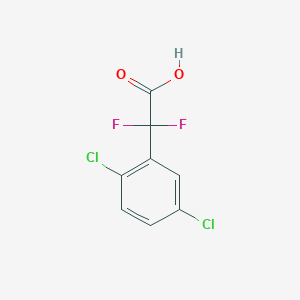

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)

![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)